Roxibolone

Vue d'ensemble

Description

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de la roxibolone ne sont pas largement documentées dans les sources accessibles au public. On sait que la this compound est structurellement similaire à la formebolone, ce qui suggère que sa synthèse pourrait impliquer des étapes similaires.

Analyse Des Réactions Chimiques

La roxibolone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Antiglucocorticoid Activity

Roxibolone has been studied for its ability to counteract the catabolic effects induced by glucocorticoids like dexamethasone. In animal models, it has shown promise in controlling nitrogen balance and alkaline phosphatase levels, indicating its potential as an anabolic agent . This property is particularly relevant for conditions associated with muscle wasting and osteoporosis.

Cholesterol-Lowering Effects

The compound is noted for its anticholesterolemic effects, which may have implications for treating dyslipidemia. Preclinical studies suggest that this compound could help in lowering cholesterol levels, making it a candidate for further research in cardiovascular health .

Enzyme Inhibition Studies

This compound does not bind directly to the glucocorticoid receptor but may exert its effects through the inhibition of key enzymes involved in glucocorticoid metabolism, such as 11β-hydroxysteroid dehydrogenase. This mechanism positions it as a valuable tool for studying glucocorticoid metabolism and related disorders.

Steroid Chemistry Research

As a steroidal compound, this compound serves as a model for studying steroid chemistry and reactions. Its structural similarities to other steroids allow researchers to explore synthetic routes and modifications that could lead to new therapeutic agents.

Potential Applications in Muscle Wasting Disorders

Given its anabolic properties, this compound may have applications in treating muscle wasting disorders such as cachexia or sarcopenia. Its ability to promote muscle growth and counteract catabolic processes is of significant interest in clinical research focusing on these conditions .

Data Table of Research Findings

Mécanisme D'action

Roxibolone exerts its effects primarily through enzyme inhibition rather than receptor binding. It does not bind to the glucocorticoid receptor but may inhibit enzymes like 11β-hydroxysteroid dehydrogenase, which is involved in the biosynthesis of endogenous glucocorticoids like cortisol and corticosterone . This inhibition can counteract the catabolic effects of glucocorticoids and regulate nitrogen balance .

Comparaison Avec Des Composés Similaires

La roxibolone est étroitement liée à la formebolone, la principale différence étant la présence d'un groupe acide carboxylique dans la this compound au lieu d'un groupe carboxaldéhyde dans la formebolone . Contrairement à la formebolone, la this compound ne se lie pas au récepteur des androgènes et n'a pas d'activité androgénique ou myotrope, ce qui la rend potentiellement mieux tolérée .

Des composés similaires comprennent :

Formebolone : Un autre antiglucocorticoïde stéroïdien ayant des propriétés d'inhibition enzymatique similaires.

Déclythis compound : Une prodrogue à action prolongée de la this compound ayant une activité similaire.

Les caractéristiques structurales uniques de la this compound et l'absence d'activité androgénique la distinguent des autres composés stéroïdiens, offrant potentiellement un meilleur profil de sécurité .

Activité Biologique

Roxibolone, a synthetic anabolic steroid, is primarily noted for its unique biological activities, particularly its anti-catabolic effects and its interaction with glucocorticoid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in various studies, and relevant case studies.

This compound is characterized by its non-binding to the glucocorticoid receptor, which distinguishes it from other anabolic steroids. Instead, its biological activity is believed to be mediated through the inhibition of specific enzymes involved in glucocorticoid metabolism. Notably, this compound has been shown to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD) , an enzyme responsible for converting cortisone to cortisol, thereby modulating the levels of endogenous glucocorticoids in the body .

Effects on Nitrogen Balance and Muscle Mass

In animal studies, particularly in rats, this compound has demonstrated significant effects on nitrogen balance and muscle mass retention. It counteracts the catabolic effects induced by glucocorticoids such as dexamethasone. Specifically, this compound has been shown to maintain nitrogen balance and increase alkaline phosphatase levels—a marker associated with bone metabolism—despite the presence of potent glucocorticoids .

Table 1: Summary of Biological Effects in Animal Studies

Clinical Implications and Case Studies

This compound's anabolic properties have led to its investigation in various clinical settings, particularly among patients with conditions that result in muscle wasting or weight loss.

Case Study Overview

A study involving patients undergoing treatment for substance use disorders (SUD) revealed insights into the use of anabolic-androgenic steroids (AAS), including this compound. The subjects reported various motivations for AAS use, such as improving physical appearance and enhancing athletic performance. However, adverse effects were also noted, including mood changes and physical side effects like acne and hair loss .

Notable Findings from Case Studies:

- Subject 1: A 39-year-old female experienced deepening voice tone and abnormal hair growth after long-term AAS use.

- Subject 4: A 38-year-old male reported aggressive behavior and hypertension linked to AAS use.

- Subject 7: An HIV-positive male used AAS prescribed for severe weight loss but experienced relapses into substance use following cycles of AAS .

Research Findings

Recent research has focused on the broader implications of synthetic steroids like this compound. For example, studies indicate that while these compounds can promote muscle growth, they may also lead to significant side effects that necessitate careful monitoring in clinical applications .

Table 2: Summary of Research Findings on this compound

Propriétés

Numéro CAS |

60023-92-9 |

|---|---|

Formule moléculaire |

C21H28O5 |

Poids moléculaire |

360.4 g/mol |

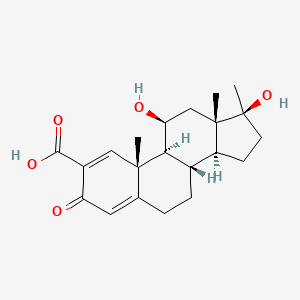

Nom IUPAC |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25)/t12-,14-,16-,17+,19-,20-,21-/m0/s1 |

Clé InChI |

JOFBZBDWOWPUMO-QARKFJNLSA-N |

SMILES |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |

SMILES isomérique |

C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C(=O)O)O)C)O |

SMILES canonique |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

60023-92-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-carboxy-11,17-dihydroxy-17-methyl-1,4-androstadien-3-one 2-carboxy-11-beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one roxibolone roxibolone, (11alpha,17beta)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.